2-Hydroxyethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₂H₅FO₃S and a molecular weight of 128.13 g/mol . It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry .
Mechanism of Action
Target of Action
2-Hydroxyethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has been found to have diverse applications in the field of medicinal chemistry and chemical biology . The primary targets of this compound are proteins, specifically amino acids such as tyrosine, lysine, serine, threonine, and histidine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of the protein.
Mode of Action
The compound acts as an electrophilic warhead, engaging with nucleophilic amino acid residues in proteins . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, makes them attractive for these applications . The compound can selectively manipulate molecules that already contain a sulfonyl fluoride group, leading to new activation methods .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests it may have good stability and bioavailability .
Biochemical Analysis
Biochemical Properties
Sulfonyl fluorides, a group to which 2-Hydroxyethane-1-sulfonyl fluoride belongs, are known to react with a broad range of the intracellular kinome . This suggests that this compound may interact with various enzymes and proteins within cells, potentially influencing biochemical reactions .
Molecular Mechanism
Sulfonyl fluorides, including this compound, are known to form covalent bonds with a conserved lysine in the ATP binding site of kinases . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 2-Hydroxyethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is advantageous due to its mild reaction conditions and the use of readily available reagents . Another method involves the chlorine-fluorine exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons .
Chemical Reactions Analysis
2-Hydroxyethane-1-sulfonyl fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the sulfur (VI) fluoride exchange (SuFEx) click chemistry, which involves the substitution of a fluorine atom attached to the sulfur(VI) center with incoming nucleophiles . Common reagents used in these reactions include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonyl fluorides and other functionalized sulfonyl compounds .
Scientific Research Applications
2-Hydroxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthetic intermediate for the preparation of various functionalized sulfonyl compounds . In biology, it serves as a covalent probe for labeling protein binding sites and studying protein-ligand interactions . In medicine, it is utilized in the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity . Additionally, it finds applications in the industry for the synthesis of materials with unique properties .
Comparison with Similar Compounds
2-Hydroxyethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and stability characteristics but differ in their specific applications and target residues. For example, 2-nitrobenzenesulfonyl fluoride is effective at targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is commonly used as a serine protease inhibitor . The unique feature of this compound is its hydroxyl group, which provides additional reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-hydroxyethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURXKSLXJLVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.